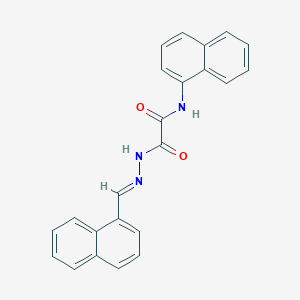![molecular formula C18H17N3O2 B389909 (4Z)-4-{[(2-methoxyphenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 184708-15-4](/img/structure/B389909.png)
(4Z)-4-{[(2-methoxyphenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-4-{[(2-methoxyphenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a useful research compound. Its molecular formula is C18H17N3O2 and its molecular weight is 307.3g/mol. The purity is usually 95%.
BenchChem offers high-quality (4Z)-4-{[(2-methoxyphenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4Z)-4-{[(2-methoxyphenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of this compound often involves Schiff base formation, a common strategy in organic chemistry for synthesizing compounds with potential biological activity. For instance, Hayvalı et al. (2010) detailed the synthesis and characterization of two new Schiff base ligands, including their spectroscopic and crystallographic investigations. This study provided insights into the tautomeric equilibria and crystal structure analyses of the compounds, highlighting their potential applications in material science and coordination chemistry (Hayvalı, Unver, & Svoboda, 2010).
Antibacterial Activities
Antipyrine derivatives, closely related to the queried compound, have shown strong antibacterial activities. Zhang (2011) synthesized two antipyrine derivatives structurally characterized by elemental analysis, IR, and single-crystal X-ray diffractions. The study found that these compounds exhibit strong antibacterial activities, suggesting potential applications in developing new antibacterial agents (Zhang, 2011).
Anticancer and HIV Applications
Patel et al. (2013) prepared derivatives that showed promising properties as anticancer and HIV agents compared to the base compound. The study involved synthesizing, characterizing, and evaluating the antimicrobial activity of these compounds, providing a basis for further research into their therapeutic applications (Patel, Gor, Patel, Shah, & Maninagar, 2013).
Cytotoxicity Studies
Research by Hassan et al. (2014) focused on the synthesis of new pyrazole and pyrazolopyrimidine derivatives, investigating their cytotoxic activity against Ehrlich Ascites Carcinoma cells. This study is crucial for understanding the compound's potential in cancer treatment, offering insights into its mechanism of action and effectiveness (Hassan, Hafez, & Osman, 2014).
Application in Material Science
Salih and Al-Messri (2022) explored the synthesis of pyranopyrazole derivatives and evaluated them as multifunction additives for medium lubricating oils. Their work demonstrates the compound's versatility, showing its potential as a corrosion inhibitor, anti-rust, and antioxidant, highlighting applications in industrial and engineering contexts (Salih & Al-Messri, 2022).
Propiedades
IUPAC Name |
4-[(2-methoxyphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-13-15(12-19-16-10-6-7-11-17(16)23-2)18(22)21(20-13)14-8-4-3-5-9-14/h3-12,20H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKYBROJTAYMKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-{[(2-methoxyphenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B389828.png)
![2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B389833.png)
![3-[(diphenylacetyl)hydrazono]-N-(4-isopropylphenyl)butanamide](/img/structure/B389835.png)
![N-(4-isopropylphenyl)-3-{[oxo(3-toluidino)acetyl]hydrazono}butanamide](/img/structure/B389836.png)
![N-(3-bromophenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B389837.png)
![N-[4-(acetylamino)phenyl]-3-[(3-methoxybenzoyl)hydrazono]butanamide](/img/structure/B389838.png)
![N-(4-chlorophenyl)-N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B389839.png)
![2-oxo-N-[3-(trifluoromethyl)phenyl]-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]acetamide](/img/structure/B389840.png)
![N-[4-(acetylamino)phenyl]-3-[(3-chlorobenzoyl)hydrazono]butanamide](/img/structure/B389843.png)
![N-[4-(acetylamino)phenyl]-3-[(4-fluorobenzoyl)hydrazono]butanamide](/img/structure/B389845.png)
![N-[4-(acetylamino)phenyl]-3-[(2-chlorobenzoyl)hydrazono]butanamide](/img/structure/B389847.png)

![N-[4-(acetylamino)phenyl]-3-[(3-methylbenzoyl)hydrazono]butanamide](/img/structure/B389849.png)